molecular formula C13H11N3O3S B2355053 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 330189-58-7

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2355053
CAS No.: 330189-58-7
M. Wt: 289.31
InChI Key: RKQDYYVNSLKFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the thiazole family. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It features a cyclopropane carboxamide group attached to a thiazole ring, which is further substituted with a 3-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction mixture is stirred at room temperature for several hours to yield the desired product. The newly synthesized compound is then characterized using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit antimicrobial, anticancer, and antiviral activities.

    Indole Derivatives: Indole-based compounds also possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of a thiazole ring, nitrophenyl group, and cyclopropane carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12(8-4-5-8)15-13-14-11(7-20-13)9-2-1-3-10(6-9)16(18)19/h1-3,6-8H,4-5H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQDYYVNSLKFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.